molecular formula C17H20O3 B1377085 2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol CAS No. 1423032-65-8

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol

Cat. No.: B1377085
CAS No.: 1423032-65-8
M. Wt: 272.34 g/mol
InChI Key: JPNUSXGLZQNRNH-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol is an organic compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol It is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, along with a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-methoxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Group: The first step involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-4-methoxybenzaldehyde.

    Reduction: The benzyloxy-substituted benzaldehyde is then reduced using a reducing agent such as sodium borohydride to yield 2-(benzyloxy)-4-methoxybenzyl alcohol.

    Formation of Propan-2-ol Moiety: Finally, the benzyloxy-substituted benzyl alcohol is subjected to a Grignard reaction with isopropylmagnesium bromide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzyloxy or methoxy derivatives.

Scientific Research Applications

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Benzyloxy)-4-methylphenyl)propan-2-ol: Similar structure with a methyl group instead of a methoxy group.

    2-(2-(Benzyloxy)-4-ethylphenyl)propan-2-ol: Similar structure with an ethyl group instead of a methoxy group.

Uniqueness

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxy-2-phenylmethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-17(2,18)15-10-9-14(19-3)11-16(15)20-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNUSXGLZQNRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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